Cas no 899963-83-8 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide is a structurally complex thiazole-based compound featuring a benzamide core with a sulfamoyl substituent. The presence of a furan-2-ylmethyl group and acetyl functionality enhances its potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its multi-functional design allows for selective interactions with biological targets, while the thiazole and phenyl moieties contribute to stability and binding affinity. The compound's sulfamoyl group may further improve solubility and pharmacokinetic properties, making it a candidate for research in therapeutic applications. Its synthesis requires precise control to ensure high purity and reactivity.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide structure
899963-83-8 structure
Product Name:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide
CAS No:899963-83-8
MF:C24H21N3O5S2
MW:495.570643186569
CID:5490209
PubChem ID:18584099
Update Time:2025-10-05

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • F2768-0343
    • VU0497375-1
    • AKOS024679000
    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
    • N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
    • 899963-83-8
    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide
    • Inchi: 1S/C24H21N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-14H,15H2,1-2H3,(H,25,26,29)
    • InChI Key: DHTZRGLUFIWQQS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(C3C=CC=CC=3)=C(C(C)=O)S2)=O)=CC=1)(N(C)CC1=CC=CO1)(=O)=O

Computed Properties

  • Exact Mass: 495.09226313g/mol
  • Monoisotopic Mass: 495.09226313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 819
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 146Ų

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide Pricemore >>

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Additional information on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide

N-(5-Acetyl-4-Phenyl-1,3-Thiazol-2-yl)-4-{(Furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS No. 899963-83-8): An Overview of Its Structure, Properties, and Applications

N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS No. 899963-83-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiazole and benzamide, featuring a unique combination of functional groups that contribute to its potential therapeutic applications.

The molecular structure of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide is characterized by a central benzamide moiety linked to a thiazole ring through an acetyl group. Additionally, the compound contains a sulfamoyl group substituted with a furan ring and a methyl group. This intricate arrangement of functional groups imparts specific chemical and biological properties that make it an interesting candidate for various research purposes.

Recent studies have focused on the pharmacological properties of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.

Another important aspect of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide is its antitumor properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its anti-inflammatory and antitumor activities, N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide has also been investigated for its potential neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-4-{(furan-2-y l)methyl(methyl)sulfamoyl}benzamide involves several steps, including the formation of the thiazole ring, the introduction of the acetyl group, and the attachment of the sulfamoyl moiety. The synthetic route is well-documented in the literature and can be optimized for large-scale production if needed for further clinical development.

From a pharmacokinetic perspective, N-(5-Acetyl -4 -Phen yl -1 , 3 -th iaz ol - 2 - y l ) - 4 - {( f ur an - 2 - y l ) m eth y l ( m eth y l ) s ul f am oy l } b en z am id e exhibits favorable properties such as good solubility and stability in physiological conditions. These characteristics are crucial for ensuring effective delivery to target tissues and maintaining therapeutic concentrations over time.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(5-Acetyl -4 -Phen yl -1 , 3 -th iaz ol - 2 - y l ) - 4 - {( f ur an - 2 - y l ) m eth y l ( m eth y l ) s ul f am oy l } b en z am id e in human subjects. Preliminary results have been promising, with no major adverse effects reported at therapeutic doses. However, more extensive studies are needed to fully understand its long-term safety profile and potential interactions with other medications.

In conclusion, N-(5-Acetyl -4 -Phen yl -1 , 3 -th iaz ol - 2 - y l ) - 4 - {( f ur an - 2 - y l ) m eth y l ( m eth y l ) s ul f am oy l } b en z am id e (CAS No. 899963-83–8) represents a promising compound with diverse biological activities. Its potential applications in anti-inflammatory, antitumor, and neuroprotective therapies make it an exciting area of ongoing research in medicinal chemistry and pharmaceutical development.

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